Nadide phosphate monosodium

Overview

Description

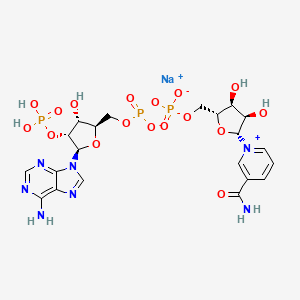

Sodium nicotinamide adenine dinucleotide phosphate (Sodium NADP) is a sodium salt form of nicotinamide adenine dinucleotide phosphate. It is a crucial coenzyme involved in cellular electron transfer reactions in biological metabolism. Sodium NADP alternates between oxidized (NADP+) and reduced (NADPH) forms, maintaining cellular redox homeostasis and regulating various biological events, including cellular metabolism .

Mechanism of Action

Target of Action

Nadide phosphate monosodium, also known as NADP sodium salt, is a coenzyme composed of ribosylnicotinamide 5’-diphosphate coupled to adenosine 5’-phosphate by pyrophosphate linkage . It is found widely in nature and is involved in numerous enzymatic reactions in which it serves as an electron carrier by being alternately oxidized (NAD+) and reduced (NADH) .

Mode of Action

It is known to be involved in numerous enzymatic reactions where it alternates between its oxidized form (nad+) and reduced form (nadh), serving as an electron carrier .

Biochemical Pathways

This compound plays a crucial role in the Pentose Phosphate Pathway (PPP), an essential metabolic pathway parallel to glycolysis . The PPP generates NADPH and pentoses (5-carbon sugars) as well as ribose 5-phosphate, a precursor for the synthesis of nucleotides . The ribose-5-phosphate is used in nucleotide synthesis, playing an important role in not only nucleic acid production but also general metabolism (e.g., for ATP) .

Result of Action

The primary results of this compound’s action are the generation of NADPH and ribose-5-phosphate. NADPH serves as a reducing agent in various biochemical reactions, while ribose-5-phosphate is a precursor for nucleotide synthesis .

Biochemical Analysis

Biochemical Properties

Nadide Phosphate Monosodium is involved in numerous biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been found to stimulate the DNA repair system and promote normal cellular biosynthetic responses after chemotherapy .

Cellular Effects

This compound exerts a significant influence on various types of cells and cellular processes. It impacts cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to protect cancer patients against the general toxic effects of substances such as doxorubicin or cisplatin .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The exact mechanism of action is complex and involves a multitude of biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium NADP can be synthesized through the phosphorylation of nicotinamide adenine dinucleotide (NAD+) using NAD+ kinase. This reaction involves the addition of a phosphate group to NAD+ to form NADP+. The reaction conditions typically include the presence of ATP and a suitable buffer to maintain the pH .

Industrial Production Methods

Industrial production of Sodium NADP involves large-scale enzymatic synthesis using NAD+ kinase. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and substrate concentrations. The product is then purified using techniques like ion-exchange chromatography to remove impurities and obtain high-purity Sodium NADP .

Chemical Reactions Analysis

Types of Reactions

Sodium NADP undergoes various chemical reactions, including:

Oxidation-Reduction Reactions: Sodium NADP alternates between its oxidized (NADP+) and reduced (NADPH) forms, playing a key role in redox reactions within cells.

Substitution Reactions: Sodium NADP can participate in substitution reactions where functional groups are replaced by other groups, often facilitated by enzymes.

Common Reagents and Conditions

Common reagents used in reactions involving Sodium NADP include:

Glucose-6-phosphate dehydrogenase: Catalyzes the oxidation of glucose-6-phosphate to 6-phosphogluconolactone, reducing NADP+ to NADPH.

Major Products Formed

The major products formed from reactions involving Sodium NADP include NADPH, which is essential for various biosynthetic pathways, and 6-phosphogluconolactone, a product of the pentose phosphate pathway .

Scientific Research Applications

Sodium NADP has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Sodium NADP is similar to other nicotinamide adenine dinucleotide phosphates, such as NAD+ and NADH. it is unique in its role as a coenzyme in anabolic reactions, such as the Calvin cycle and lipid synthesis, which require NADPH as a reducing agent . Other similar compounds include:

Nicotinamide adenine dinucleotide (NAD+): Involved in catabolic reactions and cellular respiration.

Nicotinamide adenine dinucleotide (NADH): The reduced form of NAD+, involved in electron transport and energy production.

Sodium NADP’s uniqueness lies in its specific role in anabolic reactions and its ability to maintain redox balance in cells, making it a vital component in various metabolic processes .

Biological Activity

Nadide phosphate monosodium, also known as β-nicotinamide adenine dinucleotide phosphate (NADP-Na), is a vital coenzyme involved in numerous biological processes. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

This compound is characterized by the following chemical properties:

- Chemical Formula :

- Molecular Weight : 765.39 g/mol

- Melting Point : 175 to 178 °C

The compound consists of ribosylnicotinamide 5'-diphosphate linked to adenosine 5'-phosphate through a pyrophosphate bond, playing a crucial role in cellular metabolism as an electron carrier in redox reactions .

Biological Functions

This compound participates in various metabolic pathways, including:

- Redox Reactions : It acts as an electron carrier, cycling between its oxidized form (NADP) and reduced form (NADPH). This cycling is essential for energy production and metabolic regulation .

- Biosynthesis : NADP is involved in the biosynthesis of nucleotides and fatty acids, influencing cellular growth and repair mechanisms .

- Antioxidant Defense : NADPH plays a critical role in maintaining cellular redox balance and protecting against oxidative stress by regenerating reduced glutathione .

This compound functions primarily through its ability to accept and donate electrons. The fundamental reactions can be summarized as follows:

This reversible reaction allows NADP to facilitate various enzymatic processes critical for cellular metabolism .

Case Studies on Biological Activity

- Metabolic Health : Research indicates that supplementation with NADP has shown potential in improving metabolic health in animal models. Studies suggest that increasing NADP levels can enhance mitochondrial function and promote healthy aging .

- Cancer Research : NADP has been implicated in cancer metabolism, where altered NADP levels can affect tumor growth and survival. Targeting NADP pathways may provide new therapeutic strategies for cancer treatment .

- Neuroprotection : Investigations into neurodegenerative diseases have highlighted the role of NADP in neuronal health. Enhanced NADP levels are associated with improved cognitive function and protection against neurotoxicity .

Comparative Analysis of Similar Compounds

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Nicotinamide Mononucleotide (NMN) | Contains nicotinamide | Precursor to NAD; involved in nucleotide synthesis |

| Nicotinic Acid | Contains pyridine ring | Precursor for NAD synthesis; involved in metabolism |

| Flavin Adenine Dinucleotide (FAD) | Contains riboflavin | Functions similarly but primarily in redox reactions |

| Adenosine Triphosphate (ATP) | Contains adenosine | Main energy currency of the cell; different function |

This table illustrates the structural similarities and unique features of compounds related to this compound, emphasizing its distinct role as both an electron carrier and a substrate for various enzymatic reactions critical for cellular metabolism .

Properties

CAS No. |

1184-16-3 |

|---|---|

Molecular Formula |

C21H27N7NaO17P3 |

Molecular Weight |

765.4 g/mol |

IUPAC Name |

sodium;[[(2R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |

InChI |

InChI=1S/C21H28N7O17P3.Na/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32;/h1-4,7-8,10-11,13-16,20-21,29-31H,5-6H2,(H7-,22,23,24,25,32,33,34,35,36,37,38,39);/q;+1/p-1/t10-,11-,13-,14?,15-,16?,20?,21?;/m1./s1 |

InChI Key |

JNUMDLCHLVUHFS-HLFIWPCTSA-M |

SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N.[Na+] |

Isomeric SMILES |

C1=CC(=C[N+](=C1)C2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N.[Na+] |

Canonical SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N.[Na+] |

Key on ui other cas no. |

53-59-8 |

physical_description |

White odorless solid; [Bio-Rad Laboratories MSDS] |

Pictograms |

Irritant |

Related CAS |

24292-60-2 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.